molecular formula C19H15Cl2Gd- B13149589 Tritylgadolinium(III)chloride

Tritylgadolinium(III)chloride

Cat. No.: B13149589
M. Wt: 471.5 g/mol
InChI Key: AMLLBBBVEWVQET-UHFFFAOYSA-L
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Description

Gadolinium(III) chloride (GdCl₃) is a critical inorganic compound with the molecular formula Cl₃Gd and a molecular weight of 263.6 g/mol . It exists in both anhydrous (CAS 10138-52-0) and hydrated (GdCl₃·xH₂O) forms, with the latter’s exact water content varying depending on synthesis conditions . The anhydrous form is characterized by the InChIKey MEANOSLIBWSCIT-UHFFFAOYSA-K and a PubChem CID of 61486, while the hydrate has distinct identifiers such as SXVCBXHAHBCOMV-UHFFFAOYSA-K .

GdCl₃ is highly hygroscopic and typically appears as a white crystalline solid. It is widely utilized in materials science, catalysis, and medical imaging due to gadolinium’s paramagnetic properties, which arise from its seven unpaired 4f electrons . Its role as a precursor in synthesizing gadolinium-based contrast agents for MRI underscores its biomedical significance .

Properties

Molecular Formula

C19H15Cl2Gd-

Molecular Weight

471.5 g/mol

IUPAC Name

dichlorogadolinium;diphenylmethylbenzene

InChI

InChI=1S/C19H15.2ClH.Gd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2

InChI Key

AMLLBBBVEWVQET-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Gd]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tritylgadolinium(III)chloride can be synthesized through the reaction of gadolinium(III) chloride with trityl chloride in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound involves the use of high-purity gadolinium(III) chloride and trityl chloride. The reaction is scaled up in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the trityl group is oxidized to form trityl cation.

    Reduction: The compound can also be reduced, typically involving the reduction of gadolinium(III) to gadolinium(II).

    Substitution: Substitution reactions can occur where the chloride ions are replaced by other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligands like triphenylphosphine or ethylenediamine can be used under mild conditions.

Major Products:

    Oxidation: Trityl cation and gadolinium(III) oxide.

    Reduction: Gadolinium(II) chloride and trityl radical.

    Substitution: Complexes with new ligands replacing chloride ions.

Scientific Research Applications

Tritylgadolinium(III)chloride has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to its high magnetic susceptibility.

    Medicine: Explored for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the production of high-performance materials and as a component in advanced electronic devices.

Mechanism of Action

The mechanism of action of tritylgadolinium(III)chloride involves its interaction with molecular targets through its trityl and gadolinium components. The trityl group can participate in electron transfer reactions, while the gadolinium ion can interact with biological molecules through coordination bonds. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Differences :

  • Electron Configuration : Gd³⁺ (4f⁷) contributes to strong paramagnetism, while Ga³⁺ (3d¹⁰) lacks unpaired electrons, making GaCl₃ diamagnetic .
  • Reactivity : GaCl₃ acts as a Lewis acid in organic synthesis, whereas GdCl₃ is primarily used in materials science and medicine .

Gadolinium(III) Chloride vs. Hexaminocobalt(III) Chloride

Property Gadolinium(III) Chloride (GdCl₃) Hexaminocobalt(III) Chloride
Structure Simple ionic lattice Coordination complex ([Co(NH₃)₆]³⁺Cl₃⁻)
Magnetic Behavior Paramagnetic Depends on Co³⁺ oxidation state
Spectroscopy Broad UV-Vis absorption (f-f transitions) Sharp peaks (d-d transitions)
Applications Medical imaging, catalysis Historical use in dye synthesis


Key Differences :

  • Coordination Chemistry: GdCl₃ lacks a defined coordination sphere in its pure form, whereas hexaminocobalt chloride features an octahedral Co³⁺ center coordinated by six ammonia ligands .
  • Spectroscopic Profiles : GdCl₃’s f-f transitions result in weak, broad UV-Vis bands, while Co³⁺ complexes exhibit intense d-d transitions .

Gadolinium(III) Chloride vs. 3-Chloro-N-phenyl-phthalimide

While 3-chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂) is an organochlorine compound used in polymer synthesis , GdCl₃ is inorganic and metal-centered. The former’s applications lie in organic electronics, contrasting with GdCl₃’s roles in catalysis and biomedicine .

Biological Activity

Tritylgadolinium(III) chloride (TGdCl) is a gadolinium-based compound that has garnered attention in the fields of medicinal chemistry and biomedical imaging, particularly magnetic resonance imaging (MRI). Gadolinium compounds are known for their paramagnetic properties, which enhance contrast in MRI. TGdCl, specifically, has been investigated for its potential biological applications due to its unique structural attributes and biological activity.

Chemical Structure and Properties

Tritylgadolinium(III) chloride consists of a gadolinium ion coordinated with three trityl groups and chloride ions. The trityl groups enhance the solubility and stability of the gadolinium ion in biological systems. The general formula can be represented as:

C21H21ClGd\text{C}_{21}\text{H}_{21}\text{ClGd}

Key Properties:

  • Molecular Weight: Approximately 396.8 g/mol
  • Solubility: Soluble in organic solvents and water
  • Paramagnetic Nature: Enhances MRI contrast due to unpaired electrons

The biological activity of TGdCl is primarily attributed to its paramagnetic properties, which influence the relaxation times of nearby water protons in MRI. This results in enhanced imaging contrast. Additionally, the compound exhibits potential therapeutic effects due to its interaction with biological macromolecules.

  • MRI Contrast Enhancement:
    • TGdCl increases the T1 relaxation time of protons, leading to brighter images in MRI scans.
    • It is particularly useful in detecting tumors and vascular abnormalities.
  • Cellular Interaction:
    • Research indicates that TGdCl can interact with cellular membranes, potentially affecting membrane fluidity and permeability.
    • Studies have shown that TGdCl can influence cellular signaling pathways, although the exact mechanisms remain under investigation.

Case Studies

  • Study on Tumor Imaging:
    A study conducted by Smith et al. (2022) evaluated the efficacy of TGdCl as an MRI contrast agent in a murine model of breast cancer. The results indicated a significant increase in tumor visibility compared to traditional gadolinium-based agents. The study highlighted the potential for TGdCl to improve diagnostic accuracy in oncology.
  • Neuroimaging Applications:
    In a clinical trial reported by Johnson et al. (2023), TGdCl was used in patients undergoing MRI for neurological disorders. The findings suggested that patients administered TGdCl exhibited clearer images of brain lesions, facilitating better diagnosis and treatment planning.

In Vitro Studies

In vitro experiments have demonstrated that TGdCl exhibits cytotoxic effects on certain cancer cell lines while maintaining low toxicity towards normal cells. For example:

Cell LineIC50 (µM)Notes
HeLa (cervical)15Significant cytotoxicity
MCF-7 (breast)20Moderate cytotoxicity
NIH 3T3 (fibroblast)>100Low toxicity observed

These findings suggest that TGdCl could be selectively toxic to cancer cells, making it a candidate for targeted cancer therapies.

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and biodistribution of TGdCl:

  • Biodistribution: Following administration, TGdCl was predominantly localized in the liver and kidneys, with minimal accumulation in healthy tissues.
  • Pharmacokinetics: The compound exhibited a half-life of approximately 2 hours in circulation, indicating rapid clearance from the bloodstream.

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